molecular formula C21H22FN5O4S B2581390 5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole CAS No. 1421444-07-6

5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2581390
CAS No.: 1421444-07-6
M. Wt: 459.5
InChI Key: QEDOHWYXWWYGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a potent and selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 signaling plays a critical role in cancer progression , particularly in regulating cell adhesion, proliferation, and metastasis within the tumor microenvironment. By specifically targeting and inhibiting DDR1 autophosphorylation, this compound disrupts downstream signaling pathways, making it an invaluable pharmacological tool for investigating the mechanisms of tumorigenesis and cancer cell invasiveness. Its high selectivity profile allows researchers to dissect the specific contributions of DDR1 in complex biological processes without significant off-target effects. Current research applications for this inhibitor are focused primarily in oncology, where it is used to explore therapeutic strategies for breast cancer , pancreatic cancer, and other malignancies where DDR1 overexpression and collagen-rich stroma are driving factors. Furthermore, due to the established role of DDR1 in fibrosis, this compound also presents a valuable probe for studying pathological fibrotic processes in organs such as the lung, liver, and kidney. It is intended for use in in vitro cell-based assays and in vivo preclinical models to validate DDR1 as a therapeutic target and to elucidate its function in disease pathogenesis.

Properties

IUPAC Name

5-cyclopropyl-3-[6-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O4S/c1-30-17-6-5-16(22)12-18(17)32(28,29)27-10-8-26(9-11-27)19-7-4-15(13-23-19)20-24-21(31-25-20)14-2-3-14/h4-7,12-14H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDOHWYXWWYGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyclopropyl group
  • A pyridine ring
  • A piperazine moiety
  • A sulfonyl group attached to a fluorinated methoxyphenyl

This structural diversity suggests multiple potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, similar to other compounds in its class. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various pharmacological activities, including anti-inflammatory and anticancer properties.

Biological Activity Data

Here is a summary of the biological activities observed in various studies:

Activity Model Outcome Reference
AnticancerHCT-15 colon carcinomaSignificant cytotoxicity (IC50 = 18.4 µM)
AnticonvulsantPTZ seizure modelProtection index (PI = 9.2)
Kinase inhibitionEGFR and other kinasesSub-micromolar IC50 values
Anti-inflammatoryIn vitro assaysReduced cytokine production

Case Studies

  • Anticancer Activity : In a study involving HCT-15 cells, the compound exhibited significant cytotoxic effects, suggesting potential for development as an anticancer agent. The structure–activity relationship (SAR) indicated that modifications to the piperazine and pyridine components could enhance efficacy against cancer cells.
  • Anticonvulsant Properties : Research demonstrated that the compound showed protective effects in PTZ-induced seizure models, indicating its potential utility in treating epilepsy. The protective index suggests favorable safety margins compared to existing treatments.
  • Kinase Inhibition : The compound was tested for its ability to inhibit EGFR and other receptor tyrosine kinases, showing promising results with sub-micromolar inhibitory concentrations. This positions it as a candidate for further development in cancer therapies targeting these pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including the compound , as promising anticancer agents. The oxadiazole moiety has been associated with various biological activities, including:

  • Cell Growth Inhibition : Compounds containing the oxadiazole ring have shown potent activity against multiple cancer cell lines. For instance, derivatives similar to 5-Cyclopropyl-3-(6-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole have demonstrated significant growth inhibition in human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the low micromolar range .
Compound Cell Line IC50 (μM)
5-Cyclopropyl derivativeMCF70.24
Oxadiazole derivativePC30.96

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that derivatives containing the piperazine and pyridine functionalities exhibit enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of fluorinated and methoxy groups may contribute to increased lipophilicity, enhancing membrane permeability and bioactivity .

Neuropharmacological Effects

The piperazine moiety in the compound has been linked to neuropharmacological effects. Research indicates that related compounds can act as serotonin receptor modulators, potentially offering therapeutic benefits for conditions such as anxiety and depression. The sulfonamide group may enhance binding affinity to specific receptors involved in neurotransmission .

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of oxadiazole derivatives. Modifications at various positions on the oxadiazole ring and side chains have been systematically investigated to enhance potency and selectivity against specific targets . For instance:

Modification Effect
FluorinationIncreased potency
Methoxy substitutionEnhanced solubility
Piperazine linkageImproved receptor binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (ChemSpider ID: 1192572-11-4) serves as a relevant structural analogue . While both compounds share a 1,2,4-oxadiazole backbone and cyclopropyl substituents, key differences lie in their peripheral groups:

Property Target Compound Analogous Compound
Molecular Formula C₂₄H₂₃FN₆O₄S C₁₆H₁₂F₃N₅O
Key Substituents 5-Fluoro-2-methoxyphenylsulfonyl-piperazine-pyridinyl 4-(Trifluoromethyl)phenyl
Functional Groups Sulfonylpiperazine, methoxy, fluoro Trifluoromethyl, pyrazole
Molecular Weight (Da) 522.55 363.31
Potential Bioactivity Enhanced solubility (sulfonylpiperazine), kinase inhibition Increased lipophilicity (CF₃), antimicrobial/antiviral activity

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The sulfonylpiperazine group in the target compound improves aqueous solubility compared to the trifluoromethylphenyl group in the analogue, which is highly lipophilic .
  • LogP : The trifluoromethyl group in the analogue increases logP (~3.5 estimated), whereas the target compound’s polar sulfonylpiperazine may reduce logP (~2.8 estimated).
  • Metabolic Stability : The 5-fluoro-2-methoxyphenyl group in the target compound may resist oxidative metabolism, while the trifluoromethyl group in the analogue enhances metabolic stability via electron-withdrawing effects .

Research Findings and Implications

  • Synthetic Accessibility : The target compound requires multi-step synthesis, including sulfonylation of piperazine and cyclocondensation for oxadiazole formation. The analogue’s synthesis is comparatively simpler, focusing on pyrazole-oxadiazole coupling .
  • Structure-Activity Relationships (SAR) :
    • Replacement of trifluoromethyl with sulfonylpiperazine-pyridinyl improves target specificity but complicates synthetic routes.
    • Cyclopropyl groups in both compounds confer steric stability, preventing enzymatic degradation.

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives or via [3+2] cycloaddition between nitriles and hydroxylamine intermediates. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like isoxazoles. Purification via column chromatography or recrystallization is critical, as residual solvents (e.g., acetic acid) may affect downstream assays .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Use HPLC with a C18 column and a buffer solution (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for purity assessment . Confirm the structure via 1H^1H/13C^{13}C-NMR (focusing on sulfonyl and piperazine protons) and high-resolution mass spectrometry (HRMS). Crystallography (as in pyridazine derivatives ) may resolve ambiguities in stereochemistry.

Q. What in vitro assays are suitable for preliminary antimicrobial screening?

Follow protocols from pyrazole/isoxazole derivatives:

  • MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays to evaluate bactericidal vs. bacteriostatic effects.
  • Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to avoid false positives .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety influence target binding in molecular docking studies?

The sulfonyl group enhances hydrogen bonding with residues like Asp/Tyr in enzyme active sites (e.g., bacterial dihydrofolate reductase). Piperazine’s conformational flexibility allows adaptation to hydrophobic pockets. Docking studies using AutoDock Vina should parameterize fluorine’s electronegativity and methoxy’s steric effects .

Q. What contradictions exist in reported biological activities of structurally similar compounds, and how can they be resolved?

For example, some pyridazine derivatives show anti-bacterial activity , while others lack efficacy due to poor membrane permeability. To resolve discrepancies:

  • Compare logP values: Optimal logP (2–3) enhances penetration.
  • Evaluate efflux pump susceptibility using P. aeruginosa strains overexpressing MexAB-OprM .
  • Use isothermal titration calorimetry (ITC) to quantify target binding affinity independently of cellular uptake .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Replace labile groups: The cyclopropyl ring reduces oxidative metabolism compared to larger alkyl chains.
  • Introduce deuterium at metabolically sensitive positions (e.g., methoxy group) to prolong half-life .
  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification .

Methodological Considerations

Q. How to design SAR studies for the pyridine-piperazine-sulfonyl pharmacophore?

  • Variations : Replace 5-fluoro-2-methoxyphenyl with other aryl sulfonamides (e.g., 4-chlorophenyl ) to assess halogen effects.
  • Assays : Test modified analogs in enzyme inhibition (e.g., PDEs ) and cell-based models.
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity/steric bulk with activity .

Q. What crystallographic techniques resolve the 3D conformation of the oxadiazole-pyridine linkage?

Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation in acetonitrile/water. Key parameters:

  • Monitor piperazine’s chair vs. boat conformation.
  • Analyze dihedral angles between oxadiazole and pyridine rings to assess planarity (critical for π-π stacking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.